1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1006356-08-6
VCID: VC4360755
InChI: InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3
SMILES: CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C
Molecular Formula: C13H16N4O2
Molecular Weight: 260.297

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

CAS No.: 1006356-08-6

Cat. No.: VC4360755

Molecular Formula: C13H16N4O2

Molecular Weight: 260.297

* For research use only. Not for human or veterinary use.

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione - 1006356-08-6

Specification

CAS No. 1006356-08-6
Molecular Formula C13H16N4O2
Molecular Weight 260.297
IUPAC Name 1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Standard InChI InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3
Standard InChI Key VRWXBRZDNDKQNC-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s core consists of a propane-1,3-dione backbone bridged between two 1,3-dimethyl-1H-pyrazol-4-yl groups. Each pyrazole ring is substituted at the 1- and 3-positions with methyl groups, conferring steric bulk and electronic modulation . The IUPAC name, 1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione, reflects this arrangement .

Key structural identifiers include:

  • SMILES: CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C

  • InChIKey: VRWXBRZDNDKQNC-UHFFFAOYSA-N

The planar diketone moiety enables chelation with metal ions, while the pyrazole rings enhance solubility in organic solvents.

Synthesis and Purification

Synthetic Routes

While explicit synthetic protocols are proprietary, the compound is typically prepared via condensation reactions between 1,3-dimethylpyrazole-4-carboxylic acid derivatives and malonyl chloride or analogous diketone precursors . A notable example involves the synthesis of neodymium(III) tris(β-diketonate) complexes, where this ligand demonstrates strong binding affinity.

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight260.297 g/mol
Molecular FormulaC13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2
Melting PointNot reported
Boiling PointNot reported
DensityNot reported

The absence of melting/boiling point data underscores its primary use in non-isolated intermediate forms .

Spectral Data

  • NMR: Predicted 1H^1\text{H} NMR signals include pyrazole methyl singlets (~2.5 ppm) and diketone carbonyl resonances (~190 ppm in 13C^{13}\text{C}) .

  • IR: Strong carbonyl stretches (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) dominate .

Coordination Chemistry and Applications

Metal Complexation

The compound’s β-diketone structure facilitates chelation of lanthanides and transition metals. For instance, neodymium(III) complexes exhibit enhanced luminescence and catalytic activity, potentially useful in OLEDs or polymerization catalysts. The rigid pyrazole substituents likely stabilize coordination geometries, reducing ligand dissociation.

Research Applications

  • Materials Science: As a precursor for metal-organic frameworks (MOFs) with tunable porosity.

  • Catalysis: In asymmetric synthesis, leveraging chiral metal centers.

  • Photophysics: As a sensitizer in energy transfer systems .

Comparative Analysis with Related Compounds

Unlike simpler β-diketones (e.g., acetylacetone), this ligand’s pyrazole groups impart greater steric hindrance and electronic delocalization, altering metal-binding kinetics . For example, its neodymium complexes exhibit higher thermal stability than those with aliphatic ligands.

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